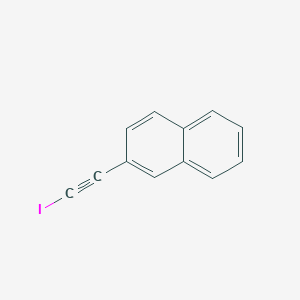
2-(Iodoethynyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodoethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an iodoethynyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodoethynyl)naphthalene typically involves the iodination of ethynyl naphthalene derivatives. One common method is the reaction of 2-ethynylnaphthalene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Iodoethynyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where the ethynyl group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in an organic solvent.
Coupling Reactions: Require a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an organic solvent.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted naphthalene derivatives.
Coupling Reactions: Produce coupled products with extended conjugation.
Oxidation and Reduction Reactions: Form oxidized or reduced naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Iodoethynyl)naphthalene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Utilized in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action of 2-(Iodoethynyl)naphthalene in chemical reactions involves the activation of the ethynyl group and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
2-Iodonaphthalene: Similar structure but lacks the ethynyl group.
2-Ethynylnaphthalene: Similar structure but lacks the iodine atom.
2-(Bromoethynyl)naphthalene: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-(Iodoethynyl)naphthalene is unique due to the presence of both the iodine and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecular architectures.
Propiedades
Número CAS |
223758-79-0 |
|---|---|
Fórmula molecular |
C12H7I |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
2-(2-iodoethynyl)naphthalene |
InChI |
InChI=1S/C12H7I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H |
Clave InChI |
RVNRFAGEFSGZIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


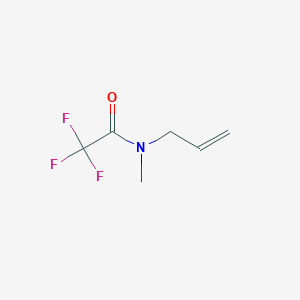
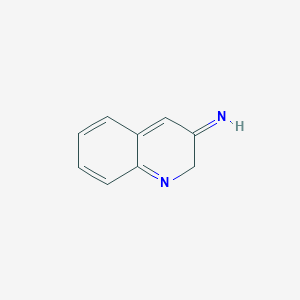
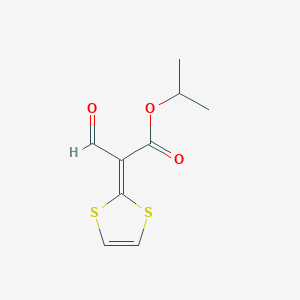
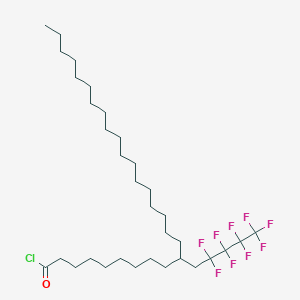
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

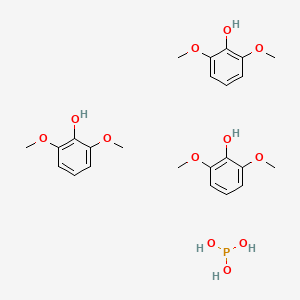
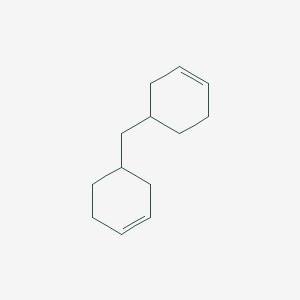
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
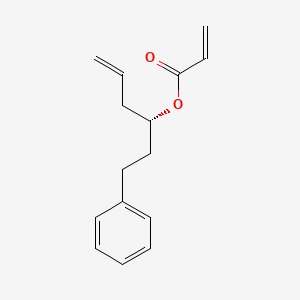
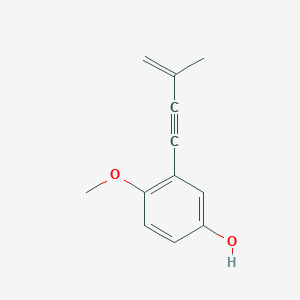

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
